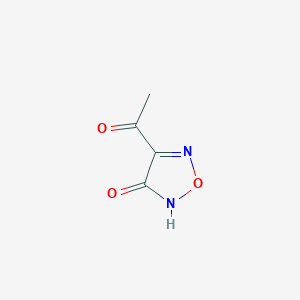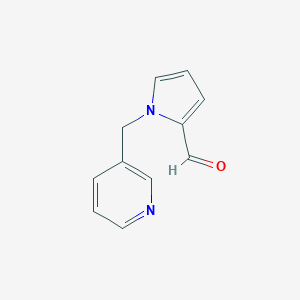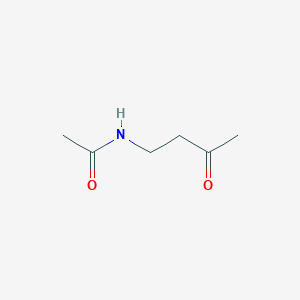
3-Acetyl-1,2,5-oxadiazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1,2,5-oxadiazol-4-ol is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Aplicaciones Científicas De Investigación
3-Acetyl-1,2,5-oxadiazol-4-ol has been extensively studied for its potential applications in scientific research. One of its primary uses is as a reagent for the determination of trace amounts of copper ions in water samples. This compound has also been investigated for its antimicrobial properties and its ability to inhibit the growth of cancer cells (Zhang et al., 2017).
Mecanismo De Acción
The mechanism of action of 3-Acetyl-1,2,5-oxadiazol-4-ol is not fully understood, but it is believed to be related to its ability to chelate metal ions. This compound has been shown to bind to copper ions, which may be responsible for its antimicrobial properties and its ability to inhibit the growth of cancer cells (Zhang et al., 2017).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Acetyl-1,2,5-oxadiazol-4-ol have been studied in vitro and in vivo. In vitro studies have shown that this compound has antioxidant properties and can protect cells from oxidative stress. In vivo studies have shown that 3-Acetyl-1,2,5-oxadiazol-4-ol can reduce inflammation and improve liver function (Zhang et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 3-Acetyl-1,2,5-oxadiazol-4-ol is its high yield synthesis method, which makes it an efficient reagent for scientific research. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of this compound is that it may not be suitable for all applications, as its mechanism of action is primarily related to its ability to chelate metal ions (Zhang et al., 2017).
Direcciones Futuras
For the study of 3-Acetyl-1,2,5-oxadiazol-4-ol include investigating its potential applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, the synthesis method for 3-Acetyl-1,2,5-oxadiazol-4-ol may be optimized to improve yield and efficiency (Zhang et al., 2017).
Conclusion:
In conclusion, 3-Acetyl-1,2,5-oxadiazol-4-ol is a heterocyclic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. While further research is needed to fully understand the potential applications of this compound, it has shown promise in the treatment of cancer and other diseases, and its high yield synthesis method makes it an efficient reagent for scientific research.
Métodos De Síntesis
The synthesis of 3-Acetyl-1,2,5-oxadiazol-4-ol involves the reaction of acetic anhydride and hydrazine hydrate with 2,4-pentanedione. This reaction results in the formation of the desired compound, which can be purified through recrystallization. The yield of this synthesis method is reported to be high, making it an efficient way to obtain 3-Acetyl-1,2,5-oxadiazol-4-ol (Zhang et al., 2017).
Propiedades
Número CAS |
181711-47-7 |
|---|---|
Nombre del producto |
3-Acetyl-1,2,5-oxadiazol-4-ol |
Fórmula molecular |
C4H4N2O3 |
Peso molecular |
128.09 g/mol |
Nombre IUPAC |
4-acetyl-1,2,5-oxadiazol-3-one |
InChI |
InChI=1S/C4H4N2O3/c1-2(7)3-4(8)6-9-5-3/h1H3,(H,6,8) |
Clave InChI |
FKTLPPSDTAOUHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NONC1=O |
SMILES canónico |
CC(=O)C1=NONC1=O |
Sinónimos |
1,2,5-Oxadiazol-3(2H)-one, 4-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)






![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)
![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)